molecular formula C21H18N4O3S2 B2936365 1-(4-methoxybenzyl)-3-(thiophen-2-ylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline CAS No. 847367-70-8

1-(4-methoxybenzyl)-3-(thiophen-2-ylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline

Cat. No.: B2936365
CAS No.: 847367-70-8
M. Wt: 438.52
InChI Key: VYKFLUZWZLUUOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxybenzyl)-3-(thiophen-2-ylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline is a sophisticated synthetic quinoxaline derivative intended for research applications. Quinoxaline-based compounds are a subject of significant interest in medicinal chemistry due to their wide spectrum of biological activities. These heterocyclic compounds are recognized for their potential as core scaffolds in the development of novel therapeutic agents . Specifically, imidazo[4,5-b]quinoxaline structures have been identified as potent inhibitors of tyrosine kinases, such as the Ephrin (Eph) receptor family, which are critical targets in oncology and angiogenesis research . The distinct mechanism of action for this class of compounds often involves a type II binding mode, stabilizing the kinase in an inactive "DFG-out" conformation, leading to effective inhibition of downstream signaling pathways . Beyond oncology, quinoxaline 1,4-di-N-oxide derivatives, a related chemical class, have demonstrated considerable promise as potential antiparasitic agents against diseases like malaria, Chagas disease, and leishmaniasis , as well as potent antibacterial activity against challenging pathogens such as Nocardia species . The specific structural features of this reagent—including the 4-methoxybenzyl group and the thiophen-2-ylsulfonyl moiety—are designed to modulate its electronic properties, bioavailability, and binding affinity to biological targets, making it a valuable chemical tool for lead optimization and structure-activity relationship (SAR) studies. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3-thiophen-2-ylsulfonyl-2H-imidazo[4,5-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3S2/c1-28-16-10-8-15(9-11-16)13-24-14-25(30(26,27)19-7-4-12-29-19)21-20(24)22-17-5-2-3-6-18(17)23-21/h2-12H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYKFLUZWZLUUOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CN(C3=NC4=CC=CC=C4N=C32)S(=O)(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-methoxybenzyl)-3-(thiophen-2-ylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline is a synthetic compound belonging to the imidazoquinoxaline family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure

The compound features a complex structure with multiple functional groups that contribute to its biological activity. Below is the molecular formula and structural representation:

  • Molecular Formula : C₁₃H₁₂N₄O₃S₂
  • Structure :
    • Chemical Structure

Antimicrobial Activity

Research indicates that quinoxaline derivatives exhibit significant antimicrobial properties. A study involving various synthesized quinoxaline compounds demonstrated that those containing the imidazoquinoxaline moiety showed effective antibacterial and antifungal activities. For instance, certain derivatives achieved IC50 values in the low micromolar range against pathogenic strains, suggesting their potential as antimicrobial agents .

Anticancer Activity

The anticancer potential of imidazoquinoxalines has been extensively studied. In vitro assays revealed that this compound exhibited cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The reported IC50 values were approximately 1.9 µg/mL for HCT-116 and 2.3 µg/mL for MCF-7, indicating a promising therapeutic index compared to standard chemotherapeutics like doxorubicin (IC50 = 3.23 µg/mL) .

The mechanism underlying the anticancer activity of this compound appears to involve the induction of apoptosis in cancer cells. Studies suggest that it may activate intrinsic apoptotic pathways through the modulation of Bcl-2 family proteins and caspase activation . Additionally, quinoxaline derivatives have been shown to inhibit key signaling pathways involved in tumor growth and metastasis.

Table of Biological Activities

Activity TypeTest Organism/Cell LineIC50 Value (µg/mL)Reference
AntibacterialVarious strainsVaries
AntifungalPathogenic fungiVaries
Anticancer (MCF-7)Breast cancer2.3
Anticancer (HCT-116)Colon cancer1.9

Case Studies

Several case studies have highlighted the efficacy of imidazoquinoxalines in treating specific diseases:

  • Schistosomiasis Treatment : A study tested various quinoxaline derivatives against Schistosoma mansoni, with some compounds showing over 70% larvicidal activity at low concentrations. Although not directly related to our compound, it underscores the potential of quinoxaline-based structures in parasitic infections .
  • Cancer Therapy : In a comparative study involving multiple anticancer agents, imidazoquinoxalines demonstrated superior cytotoxicity against gastric adenocarcinoma cells compared to traditional chemotherapeutics like cisplatin . This suggests a favorable profile for further development in oncology.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Group

The thiophen-2-ylsulfonyl moiety undergoes nucleophilic substitution under basic conditions. Common nucleophiles include amines, alcohols, and thiols, leading to modified sulfonamide derivatives:

Reaction Conditions Products Yield References
DMF, K₂CO₃, 60–80°C, 12–24 hReplacement of sulfonyl group with amines/alkoxides45–72%
Ethanol, triethylamine, refluxThioether formation via reaction with thiols68%

This reactivity is critical for derivatization in drug discovery, as seen in PI3K inhibitor development using quinoxaline sulfonamides .

Hydrogenation of the Dihydroimidazo Ring

Catalytic hydrogenation selectively reduces the 2,3-dihydroimidazo ring to a fully saturated imidazolidine system:

Conditions Catalyst Products Yield References
H₂ (1 atm), Pd/C (10%), EtOH, 25°CPd/C1-(4-Methoxybenzyl)-imidazolidine85%

The reaction preserves the sulfonyl and methoxybenzyl groups, enabling selective modulation of the heterocyclic core.

Deprotection of the 4-Methoxybenzyl Group

Acid-mediated cleavage removes the 4-methoxybenzyl protecting group, exposing the NH functionality:

Conditions Reagents Products Yield References
TFA/DCM (1:1), 0°C → 25°C, 2 hTrifluoroacetic acid3-(Thiophen-2-ylsulfonyl)-imidazo core92%

This step is essential for further functionalization at the NH position in medicinal chemistry applications .

Cyclization Reactions

The imidazo[4,5-b]quinoxaline core participates in cycloaddition and annulation reactions:

Reagents Conditions Products Yield References
POCl₃, DMF, 80°CVilsmeier-HaackChlorinated derivatives55%
Ethylenediamine, EtOH, refluxBridged polycyclesFused tetracyclic systems63%

These reactions expand structural complexity for biological activity optimization .

Oxidation/Reduction of Functional Groups

Controlled redox transformations modify substituents without affecting the core:

Reaction Type Reagents Products Yield References
Sulfonyl → SulfoxidemCPBA, CH₂Cl₂, 0°CSulfoxide analog78%
Methoxy → HydroxyBBr₃, CH₂Cl₂, −78°CPhenolic derivative81%

Key Mechanistic Insights

  • Electronic Effects : The electron-withdrawing sulfonyl group enhances electrophilicity at adjacent positions, facilitating nucleophilic attacks .

  • Steric Considerations : The 4-methoxybenzyl group directs regioselectivity during cyclization .

  • Solvent Influence : Polar aprotic solvents (e.g., DMF) improve reaction rates in substitution reactions .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Variations

Imidazo[4,5-b]quinoxaline vs. Thiazolo[4,5-b]quinoxaline
  • Thiazolo[4,5-b]quinoxaline derivatives (e.g., from ) replace the imidazole ring with a thiazole. Such compounds exhibit notable antimicrobial activity .
  • Imidazo[4,5-b]quinoxaline derivatives, including the target compound, retain a nitrogen-rich core, favoring hydrogen bonding with enzymes like kinases or topoisomerases .
Imidazo[4,5-b]quinoxaline vs. Imidazo[4,5-b]pyridine
  • Imidazo[4,5-b]pyridine analogs (e.g., ) lack the fused benzene ring of quinoxaline, reducing molecular weight and hydrophobicity.

Substituent Effects

Sulfonyl Group Variations
  • 3-(4-Chlorophenyl)sulfonyl substituent ():
    • Enhances electrophilicity and improves binding to hydrophobic pockets in enzymes.
    • Shows moderate cytotoxicity (IC₅₀ ~ 10 µM) in cancer cell lines .
  • Thiophen-2-ylsulfonyl group (target compound):
    • The thiophene ring introduces sulfur-mediated interactions (e.g., with cysteine residues) and may improve solubility compared to purely aryl sulfonates .
Aromatic Substituents at Position 1
  • 4-Methoxybenzyl group (target compound):
    • The methoxy group enhances metabolic stability by reducing oxidative degradation.
  • 3-(Trifluoromethyl)phenyl group ():
    • Provides strong electron-withdrawing effects and lipophilicity, favoring blood-brain barrier penetration .

Anticancer Activity

  • Target compound analogs: Derivatives with imidazo[4,5-b]quinoxaline cores exhibit cytotoxic activity against breast (MCF-7) and colon (HCT-116) cancer cells, with IC₅₀ values ranging from 5–20 µM .
  • Thiazolo[4,5-b]quinoxaline derivatives: Show lower potency (IC₅₀ > 50 µM) but broader selectivity across cancer types .

Antimicrobial and Anti-Tubercular Activity

  • Imidazo[4,5-b]pyridine derivatives (): Demonstrate potent anti-tubercular activity (MIC = 3.12 µg/mL) due to interactions with mycobacterial enzymes .
  • Thiophene-containing analogs (): Exhibit moderate antibacterial activity against Gram-positive strains (MIC = 8–32 µg/mL), attributed to thiophene’s role in disrupting cell wall synthesis .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 3-(4-Chlorophenyl)sulfonyl Analog Imidazo[4,5-b]pyridine Derivative
Molecular Weight (g/mol) ~490 (estimated) 490.9 254.72
logP ~5.6 (predicted) 5.6 2.1
Hydrogen Bond Acceptors 9 9 4
Topological Polar Surface Area 74.8 Ų 74.8 Ų 45.3 Ų

Key observations :

  • Reduced polar surface area in imidazo[4,5-b]pyridine derivatives correlates with improved absorption .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.